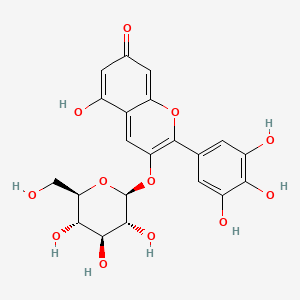
delphinidin 3-O-beta-D-glucoside betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of delfinidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a delphinidin 3-O-beta-D-glucoside.
Applications De Recherche Scientifique
Nutraceutical Applications
- Antioxidant Activity : Delphinidin 3-O-beta-D-glucoside betaine exhibits potent antioxidant properties, which help mitigate oxidative stress linked to chronic diseases such as cardiovascular disorders and diabetes. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, making it a potential candidate for developing anti-inflammatory supplements. It has been observed to inhibit pro-inflammatory cytokines in various cell lines, suggesting its utility in managing inflammatory conditions .
- Metabolic Regulation : Delphinidin derivatives, including this compound, have been linked to improved insulin sensitivity and lipid metabolism. These effects are mediated through interactions with peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation .
Cosmetic Applications
- Skin Health : Due to its antioxidant and anti-inflammatory properties, this compound is increasingly used in cosmetic formulations aimed at enhancing skin health. It helps protect the skin from UV radiation and environmental stressors, potentially reducing signs of aging .
- Pigmentation : This compound contributes to the pigmentation in cosmetic products and can be utilized as a natural colorant due to its vibrant hue. Its stability under various conditions makes it an attractive option for formulators looking for natural alternatives to synthetic dyes .
Agricultural Applications
- Plant Pigmentation : this compound is involved in the coloration of flowers and fruits, making it significant for horticulture and agriculture. Its presence can enhance the aesthetic appeal of ornamental plants and contribute to fruit marketability .
- Disease Resistance : Some studies suggest that anthocyanins, including delphinidin derivatives, may enhance plant resistance to pathogens and pests due to their protective roles in plant metabolism . This aspect is particularly relevant in organic farming practices where chemical pesticides are minimized.
Case Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide, highlighting its potential as a dietary supplement for oxidative stress management .
Case Study 2: Skin Protection
In vitro studies showed that formulations containing delphinidin derivatives provided substantial protection against UV-induced damage in skin cells, reinforcing its application in sunscreen products .
Case Study 3: Agricultural Use
Research involving Rhododendron delavayi indicated that the accumulation of delphinidin glycosides was crucial for flower color development, emphasizing its role in enhancing ornamental value .
Propriétés
Formule moléculaire |
C21H20O12 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-7-one |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,24-30H,6H2/t15-,17-,18+,19-,21-/m1/s1 |
Clé InChI |
XIIACXXCJBZLHS-PEVLUNPASA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















